Ethyl 3-(2-chlorophenyl)-4-cyano-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3-(2-chlorophenyl)-4-cyano-1H-pyrrole-2-carboxylate is an organic compound that belongs to the pyrrole family. This compound is characterized by the presence of a chlorophenyl group, a cyano group, and an ethyl ester group attached to a pyrrole ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chlorophenyl)-4-cyano-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization to form the pyrrole ring, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chlorophenyl)-4-cyano-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group or the ester group, leading to different products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(2-chlorophenyl)-4-cyano-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chlorophenyl)-4-cyano-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-bromophenyl)-4-cyano-1H-pyrrole-2-carboxylate
- Ethyl 3-(2-fluorophenyl)-4-cyano-1H-pyrrole-2-carboxylate
- Ethyl 3-(2-methylphenyl)-4-cyano-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 3-(2-chlorophenyl)-4-cyano-1H-pyrrole-2-carboxylate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Properties
CAS No. |
87155-04-2 |
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Molecular Formula |
C14H11ClN2O2 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-4-cyano-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H11ClN2O2/c1-2-19-14(18)13-12(9(7-16)8-17-13)10-5-3-4-6-11(10)15/h3-6,8,17H,2H2,1H3 |
InChI Key |
XUSJWQZDJNSHKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1)C#N)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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